molecular formula C24H21N3O3S2 B11131787 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11131787
M. Wt: 463.6 g/mol
InChI Key: HYPQDDSKLZNQMD-RGEXLXHISA-N
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Description

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of thiazolidine, pyridopyrimidine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable cyclopentanone derivative with a thioamide under acidic conditions.

    Pyridopyrimidine Core Construction: This step might involve the condensation of a pyridine derivative with a suitable aldehyde or ketone, followed by cyclization.

    Phenoxy Group Introduction: The final step could involve the nucleophilic substitution of a halogenated pyridopyrimidine intermediate with a 3-methylphenol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the phenoxy group.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridopyrimidine core or the phenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Potential biological applications might include its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

The compound could be investigated for its therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In material science, it might be used in the development of novel polymers or as a component in electronic devices.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their anti-diabetic properties.

    Pyridopyrimidines: Often investigated for their anti-cancer activities.

    Phenoxy Derivatives: Commonly used in herbicides and pharmaceuticals.

Uniqueness

What sets 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups, which could confer distinct chemical reactivity and biological activity profiles.

Properties

Molecular Formula

C24H21N3O3S2

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H21N3O3S2/c1-15-7-6-10-17(13-15)30-21-18(22(28)26-12-5-4-11-20(26)25-21)14-19-23(29)27(24(31)32-19)16-8-2-3-9-16/h4-7,10-14,16H,2-3,8-9H2,1H3/b19-14-

InChI Key

HYPQDDSKLZNQMD-RGEXLXHISA-N

Isomeric SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C5CCCC5

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C5CCCC5

Origin of Product

United States

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